![molecular formula C35H48N2O11Si2 B14305022 5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} CAS No. 113402-99-6](/img/structure/B14305022.png)
5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is a complex organosilicon compound that features both isoindole and triethoxysilyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a suitable isoindole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions to form cross-linked polymeric structures.
Substitution: The isoindole moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), acids or bases (for catalyzing condensation), and nucleophiles such as amines or thiols (for substitution reactions). The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include siloxane-linked polymers, substituted isoindole derivatives, and various cross-linked materials with enhanced mechanical and thermal properties.
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} has a wide range of scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with improved mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and as a coupling agent to enhance the adhesion between different materials.
Biology: Investigated for its potential use in drug delivery systems and as a functional material in biosensors.
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl-containing surfaces, while the isoindole moiety can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions facilitate the compound’s incorporation into various materials and its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: A related compound used as a coupling agent and in the synthesis of hybrid materials.
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar applications in materials science and industry.
Uniqueness
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is unique due to its combination of isoindole and triethoxysilyl functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
Eigenschaften
CAS-Nummer |
113402-99-6 |
|---|---|
Molekularformel |
C35H48N2O11Si2 |
Molekulargewicht |
728.9 g/mol |
IUPAC-Name |
5-[1,3-dioxo-2-(3-triethoxysilylpropyl)isoindole-5-carbonyl]-2-(3-triethoxysilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C35H48N2O11Si2/c1-7-43-49(44-8-2,45-9-3)21-13-19-36-32(39)27-17-15-25(23-29(27)34(36)41)31(38)26-16-18-28-30(24-26)35(42)37(33(28)40)20-14-22-50(46-10-4,47-11-5)48-12-6/h15-18,23-24H,7-14,19-22H2,1-6H3 |
InChI-Schlüssel |
XFRYQQKKEYVEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


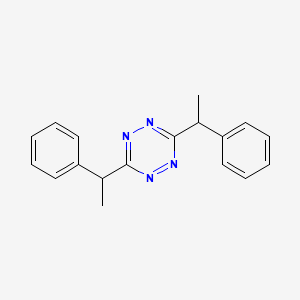

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
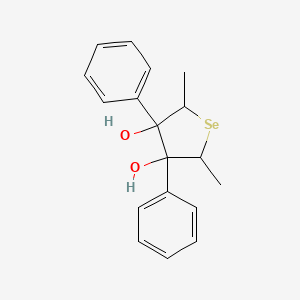
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)

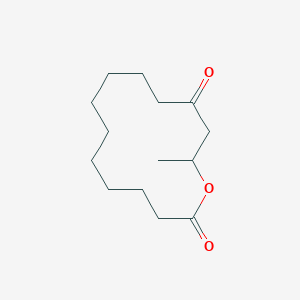
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
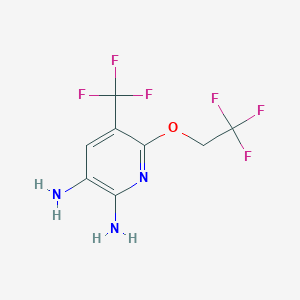
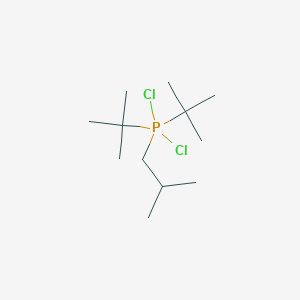
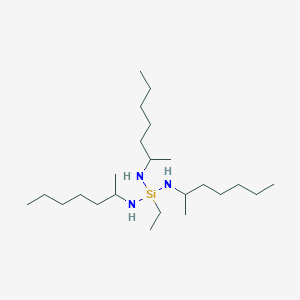
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

